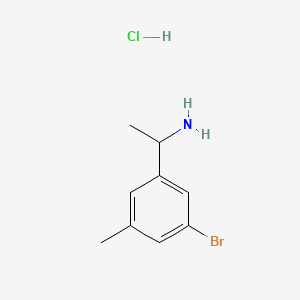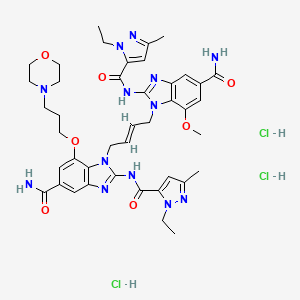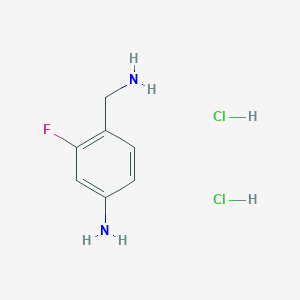
4-(氨甲基)-3-氟苯胺二盐酸盐
描述
4-(Aminomethyl)-3-fluoroaniline dihydrochloride (4-AMFAD) is a synthetic chemical compound with a wide range of applications in scientific research. It is a highly lipophilic compound, which makes it a useful tool for studying the effects of drugs on the body. 4-AMFAD is commonly used in biomedical research and biochemistry, as it is a potent inhibitor of the enzyme tyrosine hydroxylase (TH). This enzyme is involved in the production of the neurotransmitters dopamine, norepinephrine, and epinephrine. 4-AMFAD is also used in laboratory experiments to study the effects of drugs on the body.
科学研究应用
Application 1: Fluorometric Determination of Zinc Ions
- Summary of the Application : This compound is used in the synthesis of a novel Schiff base chemosensor (BMHM) based on benzimidazole for the fluorometric determination of Zinc ions .
- Methods of Application : The chemosensor exhibits a strong and quick turn-on fluorescence response in an ethanol-water (1:1, v/v) medium on varying concentrations of Zn2+ . The recognition of Zn2+ is based on the Chelation-enhanced fluorescence effect .
- Results or Outcomes : The binding constant and limit of detection for BMHM-Zn2+ complexation were estimated to be 7.99×104 M−1 and 0.148 µM, respectively . The extreme fluorescent enhancement caused by Zn2+ binding in chemosensor BMHM occurred at a pH range of 6–7 .
Application 2: Photoswitchable Binding Interactions
- Summary of the Application : This compound is used in the synthesis of small-molecule- and peptide-based inhibitors of trypsin to better understand how photoswitchable drugs interact with their biological target .
- Methods of Application : The inhibitors were separately irradiated for 15 min (352 nm) in DMSO and Tris buffer .
- Results or Outcomes : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference .
Application 3: Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels
- Summary of the Application : This compound is used in the synthesis of poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of imidazoquinolines (IMDQs) .
- Methods of Application : The intact nanogels trigger sufficient TLR7/8 receptor stimulation, but their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .
- Results or Outcomes : The immunologically silent behavior of the degraded nanogels guarantees both spatial and temporal control over immune activity and holds promise for improved clinical applications .
Application 4: Synthesis of Photoswitchable Drugs
- Summary of the Application : This compound is used in the synthesis of photoswitchable drugs, which are drugs that can be activated photochemically, both when and where needed .
- Methods of Application : The compound was coupled to 4-aminomethyl benzamidine dihydrochloride, using HATU and DIPEA in DMF .
- Results or Outcomes : The resulting photoswitchable drugs have been reported to target ion channels, receptors, and enzymes, for treatment of diseases such as cancers and bacterial infections .
Application 5: Synthesis of Imidazoquinoline Immune Stimulants
- Summary of the Application : This compound is used in the synthesis of imidazoquinoline (IMDQ) immune stimulants .
- Methods of Application : The compound is used to synthesize poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of IMDQs .
- Results or Outcomes : The intact nanogels trigger sufficient TLR7/8 receptor stimulation, but their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 . This guarantees both spatial and temporal control over immune activity and holds promise for improved clinical applications .
属性
IUPAC Name |
4-(aminomethyl)-3-fluoroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-7-3-6(10)2-1-5(7)4-9;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOMZNXSVWJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-fluoroaniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)
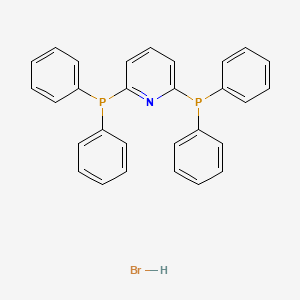
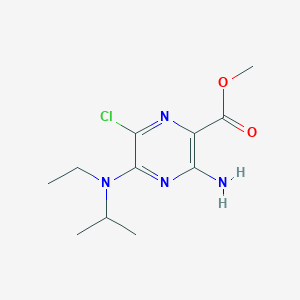

![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
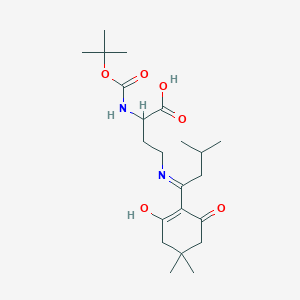
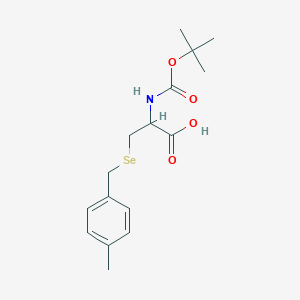
![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)
![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)
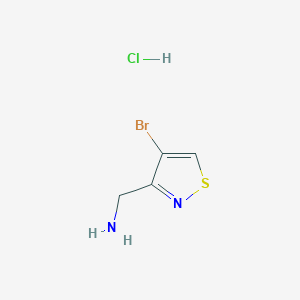
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)
![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
